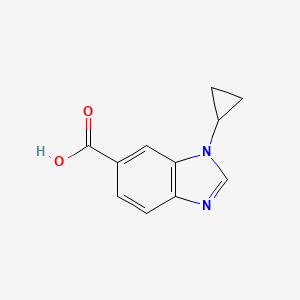![molecular formula C17H10IN3OS2 B2893432 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide CAS No. 477486-62-7](/img/structure/B2893432.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have been studied as potential anti-tubercular compounds and for their antibacterial potential .
Synthesis Analysis
Synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques such as X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives can be monitored by techniques such as thin-layer chromatography (TLC) on silica gel with chloroform as the mobile phase .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques. For example, their luminescent properties have been investigated .Applications De Recherche Scientifique
Synthesis and Chemical Characterization
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide and related compounds are synthesized through various chemical reactions, highlighting their structural and functional versatility. For instance, the synthesis and characterization of similar benzothiazole derivatives have been documented, demonstrating their potential in metal-catalyzed C-H bond functionalization reactions due to their N,N-bidentate directing group (Hamad H. Al Mamari et al., 2019). Moreover, the formation of these compounds under various conditions has been explored, offering insights into their chemical properties and potential applications in creating more complex molecules (Warjeet S. Laitonjam & Lokendrajit Nahakpam, 2018).
Antitumor Activity
Several studies have focused on the antitumor activities of benzothiazole derivatives, including structures similar to this compound. These compounds have been evaluated for their potential antitumor effects in vitro against various cancer cell lines. For example, new derivatives have shown considerable anticancer activity, suggesting the therapeutic potential of benzothiazole derivatives in cancer treatment (L. Yurttaş et al., 2015).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibition properties. Research indicates that these compounds can serve as effective corrosion inhibitors for metals, highlighting their potential in industrial applications. The electrochemical properties and mechanism of action of such inhibitors have been detailed, underscoring the versatility of benzothiazole compounds beyond medicinal chemistry (Zhiyong Hu et al., 2016).
Green Chemistry
Advancements in the synthesis of benzothiazole compounds relevant to green chemistry have been documented. These studies provide insights into more environmentally friendly approaches to producing benzothiazole derivatives, including this compound, through sustainable methods (Xiang Gao et al., 2020).
Mécanisme D'action
Target of Action
The compound N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide, also known as N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-iodobenzamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . The primary target of these compounds is often the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are generally known to inhibit their target enzymes, preventing them from performing their normal functions . In the case of DprE1, this inhibition disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The action of benzothiazole derivatives affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, these compounds prevent the conversion of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical step in the synthesis of arabinogalactan . This disruption leads to a weakened cell wall and ultimately, the death of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can be influenced by various factors, including the presence of functional groups, the compound’s lipophilicity, and its molecular weight .
Result of Action
The inhibition of DprE1 by benzothiazole derivatives leads to the disruption of arabinogalactan synthesis, weakening the mycobacterial cell wall . This results in the death of the bacteria, providing an effective means of combating tuberculosis .
Action Environment
The efficacy and stability of benzothiazole derivatives can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the compound’s pharmacokinetic properties .
Safety and Hazards
While specific safety and hazard information for “N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide” is not available, it’s important to handle all chemical compounds with care. General precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10IN3OS2/c18-11-6-2-1-5-10(11)15(22)21-17-20-13(9-23-17)16-19-12-7-3-4-8-14(12)24-16/h1-9H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMLGJPOMDWWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10IN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenyl-1-[5-(1,4-thiazinan-4-ylcarbonyl)-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B2893349.png)

![N-Ethyl-N-[2-oxo-2-[[(2S,3R)-2-phenyloxolan-3-yl]amino]ethyl]prop-2-enamide](/img/structure/B2893351.png)

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2893356.png)

![N~4~-(4-ethoxyphenyl)-N~6~-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2893359.png)
![3-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2893363.png)




![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2893370.png)
